3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine
Description
3-Chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 3 and a 2-(pyridin-4-yl)ethyl group at the amine position. This structure combines a nitrogen-rich aromatic system with a flexible ethyl linker and a pyridinyl moiety, which may enhance solubility and receptor-binding capabilities.
Properties
IUPAC Name |
3-chloro-N-(2-pyridin-4-ylethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-10-11(16-8-7-14-10)15-6-3-9-1-4-13-5-2-9/h1-2,4-5,7-8H,3,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXVSCZWFYZFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution on 3-chloropyrazin-2-amine
One classical approach starts with 3-chloropyrazin-2-amine as the core intermediate. The amino group at the 2-position is reactive and can be modified by nucleophilic substitution with 2-(pyridin-4-yl)ethylamine under controlled conditions.
- Reaction conditions: Typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
- Temperature: Moderate heating (80–120°C) to facilitate substitution.
- Catalysts: Sometimes base catalysts like sodium hydride or potassium carbonate are used to deprotonate the amine and enhance nucleophilicity.
- Yield: Moderate to high yields (70–90%) are reported with careful control of stoichiometry and temperature.
Palladium-Catalyzed Buchwald-Hartwig Amination
A more modern and efficient method employs palladium-catalyzed amination (Buchwald-Hartwig coupling) to form the C-N bond between 3-chloropyrazin-2-amine and 2-(pyridin-4-yl)ethylamine.
- Catalysts: Palladium complexes such as Pd2(dba)3 or Pd(OAc)2 combined with ligands like Xantphos or BrettPhos.
- Base: Cesium carbonate or sodium tert-butoxide.
- Solvent: 1,4-dioxane or tert-butanol.
- Temperature: 100–120°C.
- Reaction time: 1.5 to 7 hours.
- Atmosphere: Inert (nitrogen or argon) to prevent catalyst deactivation.
- Yield: High yields up to 81% reported.
- Advantages: High selectivity, mild conditions, and tolerance to functional groups.
Chlorination of Pyrazin-2-amine Derivatives
Chlorination at the 3-position of pyrazin-2-amine derivatives is often achieved via electrophilic chlorination using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride.
- Reaction conditions: Carried out in solvents like dichloromethane or acetonitrile at low temperatures (0–25°C).
- Selectivity: Controlled by stoichiometry and reaction time to avoid over-chlorination.
- Post-chlorination: The chlorinated intermediate is purified by filtration or chromatography before further coupling.
Representative Experimental Data and Reaction Conditions
| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | 3-chloropyrazin-2-amine, 2-(pyridin-4-yl)ethylamine, K2CO3 | DMF or 1,4-dioxane | 100°C | 6–8 h | 70–85 | Base promotes amine nucleophilicity |
| Buchwald-Hartwig coupling | Pd2(dba)3, Xantphos, Cs2CO3 | 1,4-dioxane, tert-butanol | 110–120°C | 1.5–7 h | 81 | Inert atmosphere, high selectivity |
| Chlorination | N-chlorosuccinimide (NCS) | DCM or MeCN | 0–25°C | 1–2 h | 75–90 | Controlled to avoid poly-chlorination |
Research Findings and Optimization Insights
- Catalyst and Ligand Choice: Use of bulky phosphine ligands such as Xantphos improves the palladium-catalyzed amination efficiency and selectivity for the desired C-N bond formation.
- Base Effects: Cesium carbonate and sodium tert-butoxide are effective bases that facilitate deprotonation and promote coupling reactions.
- Solvent Effects: Polar aprotic solvents like 1,4-dioxane enhance the solubility of reagents and catalyst stability, leading to higher yields.
- Temperature and Time: Elevated temperatures (100–120°C) shorten reaction times without compromising yields.
- Microwave-Assisted Synthesis: Microwave irradiation at 90°C for 20 minutes has been reported to accelerate similar heterocyclic amination reactions, improving throughput.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Advantages |
|---|---|---|---|---|---|---|---|
| Nucleophilic substitution | 3-chloropyrazin-2-amine, 2-(pyridin-4-yl)ethylamine | K2CO3 or NaH | DMF, 1,4-dioxane | 80–120 | 6–8 | 70–85 | Simple, accessible reagents |
| Buchwald-Hartwig amination | Same as above | Pd2(dba)3, Xantphos, Cs2CO3 | 1,4-dioxane, tert-butanol | 110–120 | 1.5–7 | 81 | High yield, selective, mild |
| Electrophilic chlorination | Pyrazin-2-amine derivative, NCS | - | DCM, MeCN | 0–25 | 1–2 | 75–90 | Controlled chlorination |
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
- Chemistry It serves as a building block in synthesizing complex organic molecules.
- Biology It is studied for potential biological activities, such as antimicrobial and anticancer properties.
- Medicine It is investigated for potential use in drug development as a lead compound for designing new therapeutic agents.
- Industry It is utilized in developing new materials with specific properties, like polymers and dyes.
3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine interacts with molecular targets, acting as an enzyme inhibitor or modulating receptor functions. It can inhibit Checkpoint Kinase 1 (CHK1), which is important in cell cycle regulation and DNA damage response.
Antimicrobial Properties
Pyrazine derivatives have demonstrated efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli. The pyridine ring enhances the compound's lipophilicity, improving membrane penetration.
Anticancer Activity
Pyrazine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. Compounds targeting CHK1 have enhanced the sensitivity of cancer cells to chemotherapeutic agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural factors:
- Chlorine Substitution The chlorine atom enhances electrophilic characteristics, increasing reactivity towards biological targets.
- Pyridine Ring The pyridine moiety contributes to the compound's interaction with biological macromolecules, affecting binding affinity and selectivity.
Case Studies
- CHK1 Inhibition Biarylamine compounds, including derivatives similar to this compound, can inhibit CHK1 kinase function, leading to cell cycle arrest and increased apoptosis in cancer cells, making it a potential candidate for cancer therapy.
- Antimicrobial Testing In vitro testing of related compounds demonstrated activity against Mycobacterium tuberculosis, suggesting the potential use of pyrazine derivatives in treating resistant bacterial infections.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Solubility and Bioavailability : The pyridin-4-yl group may enhance aqueous solubility compared to thiophene or dichlorophenyl substituents in and , respectively .
- Contradictions : highlights that lower molecular weight correlates with higher potency in ICMT inhibitors, yet the target compound’s intermediate molecular weight (~265.7 g/mol) may balance potency and pharmacokinetics .
Biological Activity
3-Chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine is a pyrazine derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a chlorine atom and a pyridine moiety, which may enhance its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may act as an enzyme inhibitor or modulate receptor functions. Specifically, it has been studied for its potential to inhibit Checkpoint Kinase 1 (CHK1), which plays a crucial role in cell cycle regulation and DNA damage response .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrazine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyridine ring is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration .
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have demonstrated that pyrazine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds targeting CHK1 have shown promise in enhancing the sensitivity of cancer cells to chemotherapeutic agents .
Case Studies
- CHK1 Inhibition : A study on biarylamine compounds, including derivatives similar to this compound, revealed their ability to inhibit CHK1 kinase function effectively. This inhibition can lead to cell cycle arrest and increased apoptosis in cancer cells, making it a potential candidate for cancer therapy .
- Antimicrobial Testing : In vitro testing of related compounds demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential use of these pyrazine derivatives in treating resistant bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural factors:
- Chlorine Substitution : The chlorine atom may enhance electrophilic characteristics, increasing reactivity towards biological targets.
- Pyridine Ring : The presence of the pyridine moiety contributes to the compound's interaction with biological macromolecules, potentially affecting binding affinity and selectivity.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-(pyridin-4-yl)pyrazin-2-amine | Moderate antimicrobial activity | Lacks chlorine substitution |
| 3-Bromo-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine | Similar anticancer properties | Bromine substitution may alter activity |
| 2-(pyridin-4-yl)pyrazine | Limited biological activity | Simplified structure reduces interaction potential |
Q & A
Q. Q1. What are the recommended synthetic routes for 3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine, and how can reaction conditions be optimized?
A1. The synthesis of pyrazin-2-amine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized via chloro-pyrazine intermediates reacting with amine-bearing nucleophiles under basic conditions. Optimization includes:
- Base selection : Trialkylamines (e.g., triethylamine) or Hünig’s base (DIPEA) improve yields by neutralizing HCl byproducts, particularly with pyridylamine nucleophiles .
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while toluene may be used for reflux conditions .
- Temperature control : Reactions often proceed at 80–100°C, with monitoring via TLC or HPLC to minimize side products like over-alkylation .
Q. Q2. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
A2.
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substitution (e.g., pyridin-4-yl vs. pyridin-3-yl) and amine proton environments .
- X-ray crystallography : Resolves ambiguities in stereochemistry and molecular packing. For example, single-crystal studies of related pyridopyrazines validated bond lengths (mean C–C = 1.39 Å) and dihedral angles (e.g., 5.7° between pyridine and pyrazine rings) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (±0.001 Da) and detects halogen isotopic patterns .
Advanced Research Questions
Q. Q3. How can computational modeling predict the biological activity of this compound as a kinase inhibitor?
A3.
- Docking studies : Use software like AutoDock Vina to model interactions with kinase active sites (e.g., p38 MAP kinase). Pyridin-4-yl and pyrazin-2-amine moieties often form hydrogen bonds with conserved residues (e.g., Lys53, Asp168) .
- Quantum chemical calculations : DFT (B3LYP/6-31G*) evaluates electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory potency .
- MD simulations : Assess binding stability over 100-ns trajectories, analyzing RMSD values (<2.0 Å indicates stable complexes) .
Q. Q4. What strategies resolve contradictions in solubility and stability data for this compound?
A4.
- pH-dependent studies : Measure solubility in buffers (pH 1–10) to identify optimal storage conditions. Pyrazin-2-amines often show improved solubility in acidic media due to protonation of the amine .
- Accelerated stability testing : Expose the compound to heat (40–60°C), light, and humidity, monitoring degradation via HPLC. Stabilizers like antioxidants (e.g., BHT) may mitigate oxidative decomposition .
- Counterion screening : Salt formation (e.g., HCl or mesylate salts) enhances crystallinity and shelf life .
Q. Q5. How can reaction engineering improve scalability for analogs of this compound?
A5.
- Flow chemistry : Continuous reactors reduce batch variability and enable high-throughput synthesis of chloro-pyrazine intermediates .
- Catalyst immobilization : Heterogeneous catalysts (e.g., Pd/C for coupling reactions) simplify purification and reuse .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time, ensuring consistent yields (>90%) .
Methodological Considerations
Q. Q6. What are best practices for validating purity in pharmacological assays?
A6.
- HPLC-DAD/MS : Use C18 columns (5 µm, 150 mm) with gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities <0.1% .
- Elemental analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
- Biological assay controls : Include reference inhibitors (e.g., SB203580 for p38 MAP kinase) to validate assay robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
